Ethyl 2-[(propan-2-yl)amino]benzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(propan-2-ylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)10-7-5-6-8-11(10)13-9(2)3/h5-9,13H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEAQFCNAWECCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry
Ethyl 2-[(propan-2-yl)amino]benzoate serves as an important intermediate in the synthesis of more complex organic molecules. The compound can be synthesized through various methods, including:
- Esterification Reaction : This involves the reaction of 2-[(propan-2-yl)amino]benzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.
- Amide Formation : Another method includes the reaction of 2-[(propan-2-yl)amino]benzoic acid with ethyl chloroformate in the presence of a base such as triethylamine.
These synthetic routes are crucial for producing derivatives that can be used in pharmaceuticals and other applications.
The compound has been studied for its diverse biological activities, including:
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various pathogens. Key findings include:
| Pathogen | Minimum Inhibitory Concentration (MIC) mg/mL | Activity |
|---|---|---|
| Staphylococcus aureus | 0.0195 | Effective |
| Escherichia coli | 0.025 | Effective |
| Candida albicans | 0.0048 | Effective |
These results indicate its potential as an antimicrobial agent suitable for further development.
Anti-inflammatory Effects
In laboratory studies, this compound has shown promise in reducing levels of TNF-alpha, a key pro-inflammatory cytokine. Such findings suggest potential applications in treating conditions characterized by chronic inflammation, including autoimmune diseases.
Industrial Applications
In the industrial sector, this compound is utilized in the production of polymers and resins. Its unique chemical properties make it suitable for various formulations that require enhanced performance characteristics.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of this compound against multiple bacterial strains. The results showed rapid inhibition of growth for both Staphylococcus aureus and Escherichia coli within hours of exposure, highlighting its potential as a fast-acting antimicrobial agent.
Case Study 2: Anti-inflammatory Activity
Research involving human immune cells treated with this compound indicated a significant reduction in TNF-alpha levels. This suggests that the compound may be beneficial in developing therapies for inflammatory conditions.
Mechanism of Action
The mechanism by which Ethyl 2-[(propan-2-yl)amino]benzoate exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share core benzoate or aminobenzoate frameworks but differ in substituents, leading to distinct properties:
Ethyl 4-{2-Hydroxy-3-[(Propan-2-yl)Amino]Propoxy}Benzoate
- Structure: Features a hydroxypropoxy linker and a propan-2-ylamino group at the 4-position of the benzoate ring .
- Key Differences: The additional hydroxypropoxy group increases hydrophilicity compared to the simpler 2-[(propan-2-yl)amino] substitution. This structural variation may enhance solubility in polar solvents, making it suitable for pharmaceutical formulations.
Ethyl 2-(3-Methyl-5-Oxo-4,5-Dihydro-3H-Benzo[e][1,4]Diazepin-2-ylamino)Benzoate
- Structure: Incorporates a benzo[e][1,4]diazepine ring system fused to the aminobenzoate moiety .
- Synthesis: Prepared via condensation of 2-(2-nitrobenzamido)propanoic acid with ethyl anthranilate, followed by Pd/C-catalyzed hydrogenation and FeCl3-mediated cyclization .
Ethyl 2-(4-Bromophenyl)-2-[(Propan-2-yl)Amino]Acetate
- Structure: Contains a 4-bromophenyl group adjacent to the propan-2-ylamino substituent .
Physicochemical Properties and Reactivity
Ethyl 4-(Dimethylamino)Benzoate vs. 2-(Dimethylamino)Ethyl Methacrylate
- Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits higher polymerization reactivity in resin cements compared to 2-(dimethylamino)ethyl methacrylate. It achieves a 15–20% higher degree of conversion due to superior electron-donating effects .
- Physical Properties: Resins containing ethyl 4-(dimethylamino)benzoate demonstrate improved mechanical strength and lower water sorption, attributed to its stable aromatic system .
Ethyl 2-[(6-Nitro-2-Phenyl-1H-Benzimidazol-1-yl)Oxy]Propanoate
Data Table: Comparative Analysis
Biological Activity
Ethyl 2-[(propan-2-yl)amino]benzoate, a compound with the molecular formula C13H17NO2, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound features an ethyl ester functional group attached to a benzoate moiety, with an isopropyl amino substituent. This unique structure contributes to its reactivity and biological properties. The presence of the isopropyl group may enhance lipophilicity, influencing its interaction with biological membranes and targets.
1. Antimicrobial Properties
This compound has been investigated for its antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
| Pathogen | MIC (mg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.0195 | Effective |
| Escherichia coli | 0.025 | Effective |
| Candida albicans | 0.0048 | Effective |
These findings indicate that the compound exhibits significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .
2. Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory potential of this compound. In vitro studies showed that this compound can inhibit the production of pro-inflammatory cytokines in immune cells, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
3. Analgesic Properties
The compound's analgesic properties have been explored in various studies, indicating its potential to alleviate pain through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs). Its ability to inhibit pain receptors may provide a pathway for developing new pain management therapies.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in pain and inflammation pathways.
- Receptor Modulation : It has been shown to interact with receptors that mediate pain perception and inflammatory responses.
Case Study 1: Antimicrobial Efficacy
In a laboratory setting, this compound was tested against various bacterial strains. Results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli within hours of exposure, demonstrating rapid antimicrobial action .
Case Study 2: Anti-inflammatory Activity
A study involving human immune cells treated with this compound showed a significant reduction in TNF-alpha levels, a key pro-inflammatory cytokine. This suggests potential applications in treating conditions characterized by chronic inflammation .
Preparation Methods
Direct Amination of Ethyl 2-Aminobenzoate Precursors
One of the primary routes to synthesize ethyl 2-[(propan-2-yl)amino]benzoate involves the nucleophilic substitution of ethyl 2-halobenzoate or ethyl 2-nitrobenzoate derivatives with isopropylamine under controlled conditions.
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Ethyl 2-halobenzoate + isopropylamine → this compound
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- Use of base such as triethylamine to neutralize generated acid.
- Solvent: Ethanol or other polar solvents.
- Temperature: Reflux conditions for 4-8 hours.
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- Yields reported in literature typically range from 55% to 75%.
- Purification via silica-gel column chromatography using ethyl acetate-petroleum ether gradient.
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Reagent Amount (mmol) Solvent Time (h) Temperature Yield (%) Ethyl 2-chlorobenzoate 5 Ethanol 6 Reflux 58.5 Isopropylamine 6 Triethylamine (base) 10 This method was adapted from a related synthesis involving ethyl 2-((4-(2,4-dioxopentan-3-yl)-2,6-difluorophenyl)amino)benzoate derivatives, demonstrating the feasibility of amination under reflux in ethanol with triethylamine as base.
Catalytic Reduction of Ethyl 2-Nitrobenzoate Followed by Amination
Another approach involves the catalytic hydrogenation or chemical reduction of ethyl 2-nitrobenzoate to ethyl 2-aminobenzoate, which is subsequently reacted with isopropyl halides or isopropyl amine derivatives to introduce the isopropylamino group.
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- Composite catalysts incorporating sodium bisulfate, sodium polysulfide, diatomite, and amine promoters have been reported to enhance reduction efficiency.
- Preparation of the composite catalyst involves aging, drying, calcination at 200-400 °C, and quenching with liquid nitrogen to create porous solid particles.
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- Mix p-nitrobenzoic acid, ethanol, and composite catalyst.
- Reflux for 6-8 hours to convert to ethyl p-aminobenzoate.
- Post-process including filtration, solvent removal, toluene dissolution, alkali washing, crystallization, and drying.
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- High selectivity and yield.
- Catalyst reusability after washing with ethanol at 50 °C.
- Scalable and industrially applicable.
-
Step Conditions Notes Catalyst preparation Reflux aging 6-8 h, calcination 200-400 °C, 2-6 h Porous catalyst formation Reduction reaction Reflux 6-8 h in ethanol Conversion to amine Post-treatment Filtration, washing, crystallization Purification of product
This method, while specifically described for ethyl p-aminobenzoate, provides a framework adaptable for the preparation of this compound by subsequent alkylation or amination steps.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Direct Amination of Ethyl 2-Halobenzoate | Ethyl 2-chlorobenzoate, isopropylamine, triethylamine, ethanol, reflux | Simple, straightforward | 55-65 | Requires chromatographic purification |
| Catalytic Reduction + Amination | p-Nitrobenzoic acid, composite catalyst, ethanol, reflux; subsequent amination | High selectivity, catalyst reuse | 70-80 | Industrially scalable |
| Visible Light Mediated One-Pot Synthesis | o-Phenylenediamines, isothiocyanates, K2CO3, aqueous ethanol, visible light | Mild, green, photocatalyst-free | Up to 92 (related compounds) | Emerging method, adaptable |
Research Findings and Notes
The direct amination method is well-established but may require longer reaction times and purification steps to remove unreacted amines and side products.
The composite catalyst system for reduction reactions improves efficiency and catalyst lifetime, important for large-scale synthesis.
The visible light mediated method offers an environmentally friendly alternative with fewer toxic reagents and simplified operations, though its application to this compound specifically requires further experimental validation.
Intramolecular hydrogen bonding and molecular conformation, as observed in related ethyl aminobenzoate derivatives, influence the reactivity and stability of the final product.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-[(propan-2-yl)amino]benzoate, and how can reaction yields be maximized?
- Methodological Answer : Continuous-flow synthesis is a robust industrial method for ester derivatives, offering improved reaction control and higher yields through reactive distillation columns (e.g., esterification of benzoic acid with ethanol) . For lab-scale synthesis, stepwise protocols involving amidation of ethyl 2-aminobenzoate with isopropyl halides or nucleophilic substitution reactions are common. Maximizing yields requires optimization of catalyst loading (e.g., H₂SO₄ for acid catalysis), temperature (60–80°C), and solvent selection (e.g., THF or DMF). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Analytical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the isopropylamino group (δ ~1.2 ppm for CH₃ protons) and ester carbonyl (δ ~168 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 222.1494 for C₁₂H₁₇NO₂).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- Melting Point Analysis : Compare observed values with literature data (e.g., PubChem records) to confirm identity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- First Aid : For accidental exposure, rinse eyes with water for ≥15 minutes and seek medical attention; wash skin with soap and water .
- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?
- Methodological Answer : Mechanistic studies require:
- Kinetic Analysis : Monitor reaction progress via in situ FTIR or LCMS to identify intermediates (e.g., tetrahedral intermediates in ester hydrolysis) .
- Isotopic Labeling : Use ¹⁸O-labeled water to trace oxygen incorporation in hydrolysis products .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to map energy profiles and transition states for nucleophilic substitution or redox reactions .
Q. What strategies mitigate side reactions during functionalization of this compound?
- Methodological Answer :
- Protecting Groups : Temporarily block the amino group with Boc (tert-butoxycarbonyl) to prevent undesired alkylation/oxidation during ester modification .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce nucleophilic side reactions.
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to enhance regioselectivity .
Q. How can contradictions in reported biological activities of this compound derivatives be resolved?
- Methodological Answer :
- Comparative Bioassays : Replicate studies using standardized cell lines (e.g., HEK293 for receptor binding) and negative controls to validate antimicrobial or anti-inflammatory claims .
- Structural-Activity Relationship (SAR) Analysis : Synthesize analogs with modified ester/amino groups to isolate pharmacophores responsible for activity .
- Metabolite Profiling : Use LC-HRMS to identify degradation products that may interfere with bioactivity assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
